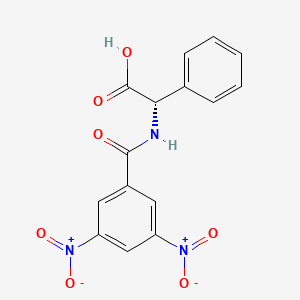

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Vue d'ensemble

Description

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a dinitrobenzoyl group attached to an alpha-phenylglycine moiety. The presence of the chiral center in the alpha-phenylglycine part of the molecule makes it an important subject of study in stereochemistry and enantioselective synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine typically involves the reaction of 3,5-dinitrobenzoyl chloride with (S)-alpha-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives of the compound.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Chiral Building Block : DNBPG serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to form stable complexes with various enantiomers enhances its utility in asymmetric synthesis and chiral resolution processes.

-

Chiral Solvating Agent : The compound has been utilized as a chiral solvating agent (CSA) in NMR spectroscopy. Studies indicate that DNBPG can induce significant chemical shift nonequivalence between enantiomers, facilitating the determination of enantiomeric compositions .

Enantiomer Δδ (D) ppm Δδ (L) ppm ΔΔδ (D-L) ppm Phenylglycine 9.160 9.108 0.052 Alanine 9.182 9.130 0.052 Valine 9.163 9.122 0.041 - Antimicrobial Activity : Preliminary studies suggest that DNBPG exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of nitro groups is believed to enhance its efficacy by disrupting microbial cell membranes .

- Enzyme Inhibition : Research has shown that DNBPG can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing processes. This inhibition suggests potential therapeutic applications in cancer treatment and inflammatory diseases.

Chiral Recognition in Chromatography

A study demonstrated the effectiveness of DNBPG as a chiral selector in high-performance liquid chromatography (HPLC). The research focused on separating enantiomers of various pharmaceutical compounds, showcasing DNBPG's ability to resolve complex mixtures effectively .

Antimicrobial Evaluation

In comparative studies assessing the antibacterial activity of DNBPG derivatives, results indicated that compounds containing electron-withdrawing groups like nitro significantly enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Mécanisme D'action

The mechanism of action of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact enantioselectively with enzymes and receptors, leading to distinct biological effects. The dinitrobenzoyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

- N-(3,5-Dinitrobenzoyl)-beta-phenylglycine

- N-(3,5-Dinitrobenzoyl)-alpha-methylglycine

Uniqueness

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in enantioselective synthesis and chiral separation techniques. Its structural features also enable it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.

Activité Biologique

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine (DNBPG) is a chiral amino acid derivative known for its diverse biological activities and applications in pharmaceutical chemistry. This compound has garnered attention in various research fields, including chiral recognition, drug development, and as a potential therapeutic agent. This article explores the biological activity of DNBPG, supported by empirical data and research findings.

- Molecular Formula : C₁₅H₁₁N₃O₇

- Melting Point : 218-220 °C

- Boiling Point : 569.4 ± 50.0 °C (predicted)

- Density : Not specified but relevant for solubility studies.

Biological Activity Overview

DNBPG exhibits several biological activities, primarily related to its chiral properties and interactions with biological molecules. Key areas of interest include:

- Chiral Recognition : DNBPG has been utilized as a chiral selector in chromatography, particularly in the separation of enantiomers of various pharmaceutical compounds. Its ability to form stable complexes with different enantiomers enhances its utility in analytical chemistry .

- Antimicrobial Activity : Preliminary studies suggest that DNBPG and its derivatives may exhibit antimicrobial properties. The presence of nitro groups in the structure is hypothesized to contribute to these effects by disrupting microbial cell membranes or interfering with metabolic processes .

- Enzyme Inhibition : Research indicates that DNBPG can act as an inhibitor for certain enzymes, which may have implications for drug design targeting specific metabolic pathways. The compound's structural features allow it to interact effectively with enzyme active sites .

Chiral Solvating Agent Studies

A study investigated the use of DNBPG as a chiral solvating agent (CSA) for NMR spectroscopy. The results demonstrated significant chemical shift nonequivalence between the enantiomers of N-(3,5-dinitrobenzoyl)-α-amino acids when analyzed with CSA 4, indicating its effectiveness in determining enantiomeric compositions .

| Enantiomer | Δδ (D) ppm | Δδ (L) ppm | ΔΔδ (D-L) ppm |

|---|---|---|---|

| Phenylglycine | 9.160 | 9.108 | 0.052 |

| Alanine | 9.182 | 9.130 | 0.052 |

| Valine | 9.163 | 9.122 | 0.041 |

Antimicrobial Activity Evaluation

In a comparative study of various derivatives, DNBPG was assessed for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like nitro (NO₂) enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Enzyme Interaction Studies

DNBPG has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and wound healing. The interaction between DNBPG and MMPs was characterized using high-performance liquid chromatography (HPLC), revealing potential pathways for therapeutic applications in cancer treatment and inflammatory diseases .

Propriétés

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426493 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90761-62-9 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.